N-Ethylpentylone hydrochloride
Overview
Description
N-ethyl Pentylone (hydrochloride) is a synthetic cathinone and stimulant drug. It is chemically known as 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride. This compound belongs to the phenethylamine class and is structurally similar to other substituted cathinones. N-ethyl Pentylone (hydrochloride) has been reported as a novel designer drug in several countries and is regulated as a Schedule I compound in the United States .
Mechanism of Action
N-Ethylpentylone hydrochloride, also known as S3G8XZW25I or 1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)pentan-1-one hydrochloride, is a substituted cathinone and stimulant drug .
Target of Action
The primary targets of N-Ethylpentylone are the dopamine transporter (DAT) , norepinephrine transporter (NET) , and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby influencing neuronal signaling.
Mode of Action
N-Ethylpentylone acts primarily as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to these transporters, inhibiting the reuptake of dopamine and norepinephrine, and increasing their concentrations in the synaptic cleft . This results in prolonged neurotransmitter action and enhanced stimulation of the post-synaptic neuron.
Biochemical Pathways
The inhibition of neurotransmitter reuptake by N-Ethylpentylone affects several biochemical pathways. By increasing the concentration of dopamine, norepinephrine, and serotonin in the synaptic cleft, it enhances the stimulation of post-synaptic neurons. This can lead to increased locomotor activity, anxiolytic effects, and potentially aggressive behavior .
Result of Action
The increased stimulation of post-synaptic neurons by N-Ethylpentylone can lead to a range of effects. Acute administration of N-Ethylpentylone has been reported to induce an increase in locomotor activity, anxiolytic effects, and potentially aggressive behavior . Repeated exposure can lead to hyperthermia, anorexia, and rewarding effects . Withdrawal after repeated administration can result in depression-like symptoms, hyperlocomotion, and a decrease in social exploration .
Action Environment
The action of N-Ethylpentylone can be influenced by various environmental factors. For instance, the presence of other substances can affect its pharmacokinetics and pharmacodynamics. Additionally, individual factors such as age, health status, and genetic factors can influence the drug’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
N-Ethylpentylone hydrochloride primarily acts as a mixed norepinephrine reuptake inhibitor and dopamine reuptake inhibitor . It binds to transporters with IC 50 values of 37 nM (dopamine transporter), 105 nM (norepinephrine transporter), and 383 nM (serotonin transporter) . The methylenedioxy ring-substitution provides a higher potency at inhibiting serotonin reuptake than its analogue N-ethylpentedrone .
Cellular Effects
This compound inhibits the uptake of the monoamine neurotransmitters dopamine, serotonin, and norepinephrine, increasing the concentrations of these monoamines in the synaptic cleft . This leads to an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .
Molecular Mechanism
The molecular mechanism of this compound involves binding to transporters, inhibiting the reuptake of monoamine neurotransmitters . This results in increased concentrations of these neurotransmitters in the synaptic cleft, leading to the observed stimulant effects .
Temporal Effects in Laboratory Settings
In laboratory studies, repeated exposure to this compound induced hyperthermia, anorexia, and rewarding effects . During withdrawal after repeated administration, depression-like symptoms, hyperlocomotion, and a decrease of social exploration were observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . Acute intraperitoneal administration induced an increase in locomotor activity, anxiolytic effects, and aggressive behavior, as well as social exploration deficits .
Metabolic Pathways
The metabolic pathways of this compound involve the reduction of the beta-ketone to an alcohol, resulting in the most prominent metabolite found in authentic specimens . This unique metabolite is an appropriate biomarker to determine this compound ingestion .
Transport and Distribution
This compound shows good affinity and efficiency to substitute ethidium bromide from the ethidium bromide-DNA complex via intercalation mode . This suggests that this compound could be efficiently transported and distributed through the blood and cells .
Subcellular Localization
Given its interactions with monoamine transporters, it is likely to be localized in the synaptic cleft where these transporters are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl Pentylone (hydrochloride) typically involves the reaction of 1,3-benzodioxole with 2-bromopentanone, followed by the introduction of an ethylamino group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium or potassium carbonate. The final product is then converted to its hydrochloride salt form through the addition of hydrochloric acid .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling and safety measures to comply with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-ethyl Pentylone (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethylamino group can be substituted with other amines or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of amine derivatives .
Scientific Research Applications
N-ethyl Pentylone (hydrochloride) is primarily used in scientific research and forensic applications. It serves as an analytical reference material for the identification and quantification of synthetic cathinones in biological samples. Researchers study its pharmacological effects, toxicology, and potential for abuse to better understand its impact on human health and to develop detection methods for forensic investigations .
Comparison with Similar Compounds
Similar Compounds
N-ethyl Pentylone (hydrochloride) is structurally and pharmacologically similar to other substituted cathinones, such as:
Uniqueness
What sets N-ethyl Pentylone (hydrochloride) apart from its analogs is its specific substitution pattern and the presence of the ethylamino group. This structural variation influences its potency, pharmacokinetics, and overall effects on the central nervous system. Additionally, its higher potency at inhibiting serotonin reuptake compared to some analogs makes it unique in its class .
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(ethylamino)pentan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3.ClH/c1-3-5-11(15-4-2)14(16)10-6-7-12-13(8-10)18-9-17-12;/h6-8,11,15H,3-5,9H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDGINCOKQDLNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401336464 | |
Record name | N-Ethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17763-02-9 | |
Record name | 1-Pentanone, 1-(1,3-benzodioxol-5-yl)-2-(ethylamino)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17763-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylpentylone hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017763029 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylpentylone hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401336464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ETHYLPENTYLONE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3G8XZW25I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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